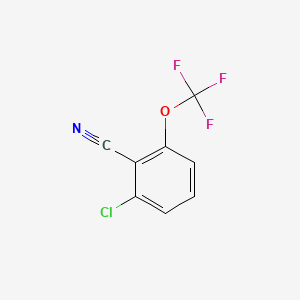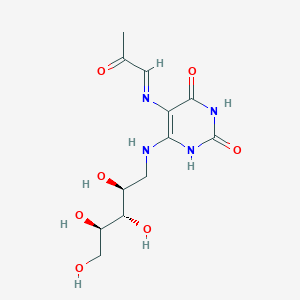
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound derived from the bacterial synthesis of vitamin B2 (riboflavin). It is known for its potent immunological properties, particularly its ability to activate mucosal-associated invariant T (MAIT) cells. These cells play a crucial role in the immune response, particularly in antimicrobial defense and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione involves the condensation of 5-amino-6-D-ribitylaminouracil with methylglyoxal. This reaction typically occurs under mild conditions, with the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its instability in water and the specificity of its biological role. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione primarily undergoes condensation reactions. It can also participate in covalent bonding with proteins, particularly the major histocompatibility complex class I-related protein (MR1) in antigen-presenting cells .
Common Reagents and Conditions
Condensation Reactions: Methylglyoxal is a common reagent used in the synthesis of this compound.
Covalent Bonding: The compound forms covalent bonds with MR1 in the endoplasmic reticulum of antigen-presenting cells.
Major Products Formed
The major product formed from the condensation reaction is this compound itself. When it binds to MR1, it facilitates the presentation of antigens to MAIT cells, leading to their activation .
Scientific Research Applications
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Infectious Diseases: The compound is used to investigate the role of MAIT cells in various infectious diseases, including bacterial and viral infections.
Cancer Research: Its ability to activate MAIT cells makes it a potential candidate for cancer immunotherapy.
Drug Development: The compound’s unique properties are being explored for the development of new vaccine adjuvants and immunotherapeutics.
Mechanism of Action
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione exerts its effects by covalently bonding to the MR1 protein in the endoplasmic reticulum of antigen-presenting cells. This bonding enables MR1 refolding and trafficking to the cell surface, where it interacts with T cell receptors on MAIT cells. This interaction activates the immunological and antimicrobial properties of MAIT cells .
Comparison with Similar Compounds
Similar Compounds
5-amino-6-D-ribitylaminouracil: A precursor in the biosynthesis of vitamin B2.
6-[(5-hydroxypentyl)amino]-5-[(E)-(2-oxopropylidene)amino]uracil: A nucleobase analogue with similar immunological properties.
Uniqueness
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its potent activation of MAIT cells and its role in the immune response. Its ability to covalently bond with MR1 and facilitate antigen presentation distinguishes it from other similar compounds .
Properties
CAS No. |
1610526-18-5 |
|---|---|
Molecular Formula |
C12H18N4O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
5-(2-oxopropylideneamino)-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)2-13-8-10(15-12(23)16-11(8)22)14-3-6(19)9(21)7(20)4-17/h2,6-7,9,17,19-21H,3-4H2,1H3,(H3,14,15,16,22,23)/t6-,7+,9-/m0/s1 |
InChI Key |
LXKLTDXEFFOBPT-OOZYFLPDSA-N |
SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O |
Isomeric SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O |
Synonyms |
5-(2-oxopropylideneamino)-6-d-ribitylaminouracil 5-OP-RU |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


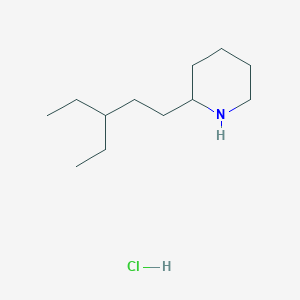
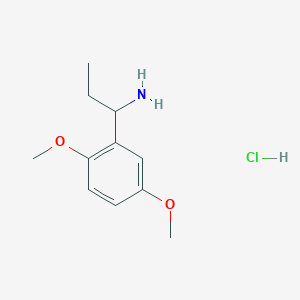
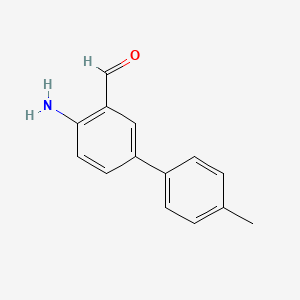
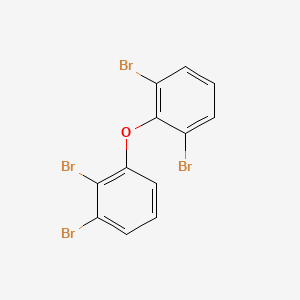
![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)
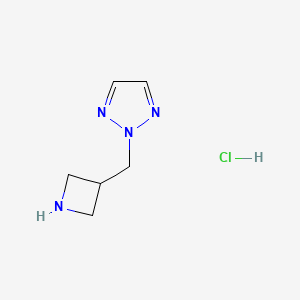


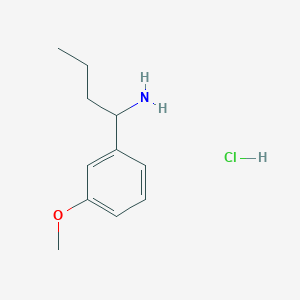
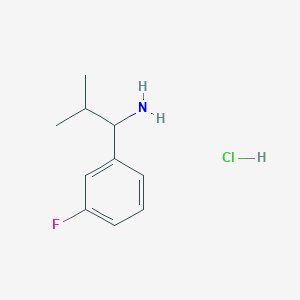
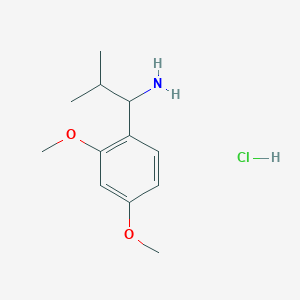

![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
